molecular formula C3H7NO3S B2640614 Oxathiazinane 2,2-dioxide CAS No. 569650-27-7

Oxathiazinane 2,2-dioxide

Cat. No. B2640614
CAS RN: 569650-27-7
M. Wt: 137.15
InChI Key: HIYBICWLLTWQND-UHFFFAOYSA-N
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Description

Oxathiazinane 2,2-dioxide, also known as 1,2,5-Oxathiazinane 2,2-dioxide, is a chemical compound with the molecular formula C3H7NO3S . It is characterized by a high diversity of chemical structures .


Synthesis Analysis

New oxathiazinane dioxides have been derived from D- and L-serine and tested for their in vitro cell growth inhibitory activity toward SKBR3 breast cancer cells .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 137.16 . More detailed information about its physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

Cancer Research

Oxathiazinane dioxides have been studied for their potential in cancer treatment. For instance, new derivatives synthesized from D- and L-serine demonstrated cell growth inhibitory activity against SKBR3 breast cancer cells. One such compound showed significant cytotoxicity with an IC50 of approximately 10 µM (Borcard et al., 2010).

Chemical Synthesis and Reactions

These compounds have been utilized in various chemical synthesis processes. For example, cyclic sulfamidates, including oxathiazinane dioxides, were treated with nucleophiles in substitution reactions, demonstrating their utility and limitations in such contexts (Posakony & Tewson, 2002). Additionally, perhydro-1,2,3-oxathiazine 2,2-dioxides have been obtained by cyclization of certain but-1-enes, and these oxathiazines were transformed into substituted and spiro-annelated 1-benzyl-4-methylazetidines (Varlamov et al., 2004).

Pharmacological Applications

In pharmacology, oxathiazinane dioxide heterocycles have been used in the synthesis of (+)-saxitoxin, a bis-guanidinium poison. This synthesis highlights the utility of these heterocycles in assembling polyfunctionalized amine derivatives, contributing to the study of voltage-regulated Na+ ion channel proteins (Fleming & Du Bois, 2006).

Tumor Inhibition

Oxathiino[6,5-b]pyridine 2,2-dioxides, a class related to oxathiazinane dioxides, have been identified as selective nanomolar inhibitors of human carbonic anhydrases IX and XII associated with tumors. These compounds displayed good antiproliferative properties on various tumor cell lines (Grandane et al., 2020).

Material Chemistry

In the field of materials chemistry, oxathiazinane dioxides have been applied in the synthesis of photochromic materials. For example, 1,2-oxathiine 2,2-dioxides demonstrated efficient P-type photochromism, showcasing their potential in this area (Aiken et al., 2019).

Future Directions

The future research directions for Oxathiazinane 2,2-dioxide include further investigation into its structure and activity relationship, as well as its potential antineoplastic and antibacterial activities . There is also interest in exploring the diversity of chemical structures within the Oxathiazinane substance class .

properties

IUPAC Name

oxathiazinane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3S/c5-8(6)4-2-1-3-7-8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYBICWLLTWQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNS(=O)(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

569650-27-7
Record name 1,2lambda6,3-oxathiazinane-2,2-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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